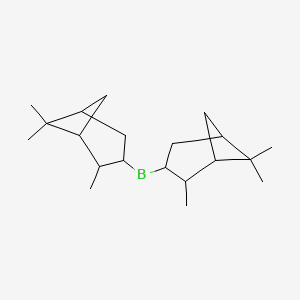

(-)-Diisopinocampheyl borane

描述

(-)-Diisopinocampheyl borane is a useful research compound. Its molecular formula is C20H34B and its molecular weight is 285.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of Chiral Alcohols

One of the primary applications of (-)-diisopinocampheyl borane is in the synthesis of chiral secondary alcohols. The hydroboration reaction typically proceeds with high enantioselectivity, particularly with unhindered alkenes. For example:

- 2-Butene and 2-Pentene can be converted to their respective chiral alcohols with high enantiomeric excess (ee).

- Norbornene yields an 83% ee under similar conditions, while heterocycles such as dihydrofuran and dihydropyrrole achieve ≥99% ee due to their constrained conformations .

Reductive Aldol Reactions

This compound has been effectively employed in reductive aldol reactions, which are crucial for constructing carbon-carbon bonds with stereochemical control. Notable findings include:

- The hydroboration of acrylate esters followed by treatment with achiral aldehydes leads to anti-α-methyl-β-hydroxy esters with excellent diastereo- (up to ≥20:1) and enantioselectivity (up to 87% ee) .

- A study demonstrated that using this compound in these reactions allows for the formation of syn propionamide aldols with enantioselectivity ranging from 96% to 98% ee .

Allylboration Reactions

This compound can also serve as a catalyst in allylboration reactions, which are essential for synthesizing complex molecules. The reactions can be performed under mild conditions and yield products with high stereoselectivity .

Case Study 1: Hydroboration of Alkenes

In a systematic study, researchers explored the hydroboration of various alkenes using this compound. The results indicated that the steric bulk of the α-pinenyl substituents significantly influences the reaction's enantioselectivity:

| Alkene | Product Alcohol | Enantiomeric Excess (%) |

|---|---|---|

| 2-Butene | Chiral Alcohol A | 90 |

| Norbornene | Chiral Alcohol B | 83 |

| Dihydrofuran | Chiral Alcohol C | ≥99 |

This table illustrates the effectiveness of this compound in producing highly enantiomerically enriched alcohols from various substrates .

Case Study 2: Reductive Aldol Reaction

A recent investigation into the use of this compound for reductive aldol reactions revealed its potential in synthesizing complex structures:

| Substrate | Aldehyde Used | Product | Diastereoselectivity | Enantioselectivity (%) |

|---|---|---|---|---|

| Acrylate Ester A | Chiral Aldehyde X | Anti-α-methyl-β-hydroxy ester | ≥20:1 | 87 |

| Acrylate Ester B | Achiral Aldehyde Y | Syn product | >20:1 | 96 |

These results demonstrate the versatility of this compound in facilitating highly selective reactions .

化学反应分析

Hydroboration of Alkenes and Alkynes

(−)-(Ipc)₂BH selectively hydroborates unhindered alkenes and alkynes, forming chiral organoboranes that oxidize to secondary alcohols with high enantiomeric excess (ee).

Key Features :

-

Substrate Scope : Reacts with unhindered alkenes (e.g., 2-butene, 3-hexene) and cyclic alkenes (norbornene) but shows reduced reactivity with sterically bulky substrates .

-

Stereoselectivity :

-

Mechanism : Proceeds via a concerted, three-center transition state, with the less substituted boron attaching to the less substituted alkene carbon .

Reductive Aldol Reactions

(−)-(Ipc)₂BH mediates enantioselective aldol reactions via in situ formation of enolborinates.

Anti-Aldol Reactions with Acrylate Esters

Acrylate esters (e.g., tert-butyl acrylate) undergo hydroboration to form Z(O)-enolborinates, which isomerize to E(O)-enolborinates via 1,3-boratropic shifts. Reaction with aldehydes yields anti-α-methyl-β-hydroxy esters :

-

Diastereo-/Enantioselectivity : Up to ≥20:1 dr and 87% ee.

-

Example :

Aldehyde Product dr ee (%) Benzaldehyde anti-Methyl benzoyloxy 20:1 87 Isobutyraldehyde anti-Hydroxy ester 15:1 85

Syn-Aldol Reactions with 4-Acryloylmorpholine

Hydroboration of 4-acryloylmorpholine forms Z(O)-enolborinates that react with aldehydes to yield syn-α-methyl-β-hydroxy carboxamides with >20:1 dr and 96–98% ee .

Reactions with Aldehydes and Ketones

(−)-(Ipc)₂BH reacts with aldehydes to form boronic esters, which participate in Suzuki couplings and other cross-coupling reactions :

-

Example :

Oxidation and Methanolysis

-

Oxidation : Treatment with basic H₂O₂ yields isopinocampheol, a chiral alcohol .

-

Methanolysis : Forms methoxydiisopinocampheylborane, a stable intermediate for further transformations .

Double Asymmetric Reactions

(−)-(Ipc)₂BH enables stereochemical amplification in reactions with chiral aldehydes. For example:

-

Matched/Mismatched Cases :

Chiral Aldehyde (−)-(Ipc)₂BH dr ee (%) (R)-Glyceraldehyde Matched >20:1 97 (S)-Citronellal Mismatched 3:1 71

Stability and Handling

属性

分子式 |

C20H34B |

|---|---|

分子量 |

285.3 g/mol |

InChI |

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3 |

InChI 键 |

MPQAQJSAYDDROO-UHFFFAOYSA-N |

规范 SMILES |

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。